2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
Description
Properties
IUPAC Name |
2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(15)13(9)16-12/h5-7,11,16H,1-4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGUZGRZKTZRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(C1)N)NC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine typically involves the bromination of hexahydrocyclohepta[b]indole. One common method is the reaction of hexahydrocyclohepta[b]indole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine has garnered attention in medicinal chemistry due to its potential as an active pharmaceutical ingredient (API). Research indicates that derivatives of this compound may exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that compounds similar to 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can inhibit cancer cell proliferation. For instance, research published in Bioorganic & Medicinal Chemistry Letters highlights the anticancer activity of related indole derivatives against various cancer cell lines .
- Antimicrobial Activity : The compound is being investigated for its antimicrobial properties. Its structural characteristics allow it to interact with microbial targets effectively .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure enables chemists to create more complex molecules through various reactions:
- Substitution Reactions : The bromine atom allows for nucleophilic substitution reactions where it can be replaced by other functional groups .
- Cyclization Reactions : The compound can participate in cyclization processes to form larger and more complex cyclic structures .
Material Science
In material science, this compound is being explored for its potential applications in developing new materials with specific properties. Its ability to undergo various chemical transformations makes it suitable for creating advanced polymers and composites.
Biochemical Research
The interaction of this compound with biological macromolecules is an area of ongoing research. Understanding its mechanism of action could lead to the development of novel therapeutic agents targeting specific biochemical pathways.
Case Study 1: Anticancer Activity
A study conducted by Li et al. (2013) investigated the anticancer effects of a series of indole derivatives related to 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. The results demonstrated that certain derivatives exhibited potent cytotoxicity against human cancer cell lines while showing minimal toxicity to normal cells. This research underscores the potential of this compound in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various brominated indole compounds. The study found that 2-bromo derivatives displayed significant antibacterial activity against resistant strains of bacteria. This highlights the relevance of 2-bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The indole moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogen-Substituted Cyclohepta[b]indole Derivatives
2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Molecular Formula : C₁₃H₁₄BrN
- Molecular Weight : 264.17 g/mol
- Key Differences: Lacks the amine group at position 6, resulting in reduced polarity and basicity.
2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 262.74 g/mol
- Key Differences: Substituents: Chlorine replaces bromine (lower atomic weight and electronegativity), and a carboxamide (-CONH₂) group replaces the primary amine.
Heterocyclic Ring Modifications
2-Bromo-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- Structure : Pyrido[2,3-b]indole core with a six-membered ring system instead of cycloheptane.
- Key Differences: The tetrahydro-pyridoindole system introduces a nitrogen atom in the fused ring, altering electronic distribution.
4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Structure : Cyclooctane (eight-membered ring) fused to a pyridine core, with fluorophenyl and methoxy substituents.
- Key Differences :
Functional Group Comparisons
| Compound | Halogen | Position 6 Substituent | Ring Size | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Br | -NH₂ (amine) | 7-membered | 279.19 |
| 2-Bromo-cyclohepta[b]indole (non-amine) | Br | None | 7-membered | 264.17 |
| 2-Chloro-carboxamide analog | Cl | -CONH₂ (carboxamide) | 7-membered | 262.74 |
| Pyrido[2,3-b]indole derivative | Br | -N(CH₃)₂ (dimethylamine) | 6-membered | Not provided |
| Cycloocta[b]pyridine derivative | F (on aryl) | -CN (nitrile) | 8-membered | Not provided |
Structural and Physicochemical Implications
Electronic Effects : Bromine’s strong electron-withdrawing nature polarizes the indole core, enhancing electrophilic reactivity at position 2. Chlorine analogs exhibit milder electronic effects .
Ring Conformation : The cycloheptane ring’s saturation reduces strain compared to cyclooctane derivatives, favoring planar indole-pyrrole alignment for π-π stacking .
Biological Activity
Overview of 2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine
This compound is a bicyclic compound that belongs to a class of indole derivatives. Its structure includes a bromine atom at the 2-position and an amine group at the 6-position of the cycloheptane ring. This compound has garnered attention due to its potential biological activities.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : Many indole derivatives are known to inhibit cell proliferation in various cancer cell lines by inducing apoptosis (programmed cell death) and interfering with cell cycle progression.
Neuroprotective Effects
Some studies suggest that related compounds may possess neuroprotective effects:
- Cytoprotection : Indole derivatives have been shown to protect neuronal cells from oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases.
Antimicrobial Activity
Indole derivatives are also noted for their antimicrobial properties:
- Inhibition of Pathogens : Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that certain brominated indoles can inhibit the growth of human tumor cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.
- Neuroprotective Studies : In animal models of neurodegeneration, compounds structurally related to this compound have been shown to reduce markers of inflammation and oxidative stress.
Data Table
Q & A
Q. Basic Analytical Techniques
- NMR Spectroscopy : H and C NMR confirm backbone structure and substituent positions. For example, H NMR signals for cycloheptane protons appear as multiplet clusters between δ 1.5–3.0 ppm .
- TLC : Rf values (e.g., 0.30 in 70:30 EtOAc/hexane) monitor reaction progress .
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolves conformational details (e.g., twisted boat–chair cycloheptane rings, planar pyridine components). Disordered fluorine/hydrogen atoms in analogs require refined disorder modeling .
- HRMS : Confirms molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H]) and isotopic patterns for bromine .
What biological activities are associated with hexahydrocyclohepta[b]indole derivatives?
Basic Screening Approaches
Derivatives are screened for cholinesterase/monoamine oxidase inhibition (relevant to neurodegenerative diseases). Assays include:
Q. Advanced Pharmacological Profiling
- In Vivo Models : Behavioral tests in rodents for CNS activity, paired with pharmacokinetic studies (e.g., blood-brain barrier penetration) .
- QSAR Modeling : Predicts bioactivity based on substituent effects (e.g., bromine enhances lipophilicity and target engagement) .
How can conflicting spectroscopic data be resolved for conformational analysis?
Case Study
X-ray data for a fluorinated analog revealed a disordered fluorobenzene ring (occupancy ratio 0.226:0.774), complicating NMR interpretation. Solutions include:
- Dynamic NMR : Detects ring flipping at variable temperatures.
- DFT Calculations : Predict stable conformers and compare with experimental H-C coupling constants .
What strategies improve reaction yields in large-scale synthesis?
Q. Optimization Variables
How are mechanistic pathways validated for bromination reactions?
Q. Advanced Mechanistic Probes
- Isotopic Labeling : Br/Br isotopic patterns in HRMS track bromine incorporation sites.
- Kinetic Studies : Monitor intermediates via in situ IR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. bromination) .
What are the challenges in evaluating in vivo efficacy?
Q. Methodological Considerations
- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) assess oxidative dehalogenation risks.
- Toxicity Screening : Ames tests for mutagenicity and hERG binding assays for cardiac safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
